![molecular formula C14H12Cl3NO3S B3635057 2,4,5-trichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide](/img/structure/B3635057.png)
2,4,5-trichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
Overview
Description
2,4,5-Trichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound is characterized by the presence of three chlorine atoms, a methoxy group, and a methyl group attached to the benzene ring, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide typically involves the following steps:
Chlorination: The starting material, a benzene derivative, undergoes chlorination to introduce chlorine atoms at the 2, 4, and 5 positions.
Sulfonation: The chlorinated benzene derivative is then subjected to sulfonation to introduce the sulfonamide group.
Substitution: The final step involves the substitution of the sulfonamide group with the 2-methoxy-5-methylphenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-Trichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its sulfonamide structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,5-trichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to the compound’s antibacterial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid: Another chlorinated benzene derivative with herbicidal properties.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: A related sulfonamide compound with similar structural features.
Uniqueness
2,4,5-Trichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Properties
IUPAC Name |
2,4,5-trichloro-N-(2-methoxy-5-methylphenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl3NO3S/c1-8-3-4-13(21-2)12(5-8)18-22(19,20)14-7-10(16)9(15)6-11(14)17/h3-7,18H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGYWFOHGGIMIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl3NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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